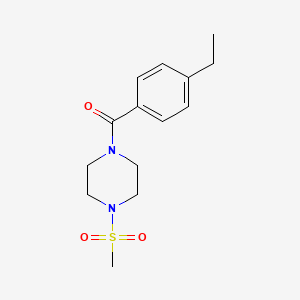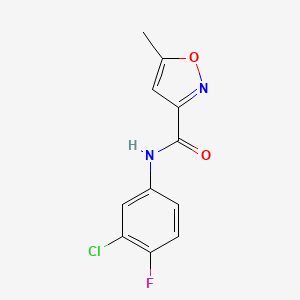
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate
Descripción general
Descripción
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate is a synthetic compound that belongs to the class of coumarin derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of immunology, inflammation, and neurobiology.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate involves the inhibition of this compound, which is an enzyme that hydrolyzes cAMP, a second messenger that regulates a variety of cellular processes. By inhibiting this compound, the compound increases intracellular levels of cAMP, which in turn activates downstream signaling pathways that mediate its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. In general, the compound has been shown to have anti-inflammatory and immunomodulatory effects by reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, the compound has been shown to enhance memory and learning by modulating synaptic plasticity in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate in lab experiments are its high potency and selectivity for this compound, which allows for precise modulation of cAMP signaling pathways. However, the compound has some limitations, including its potential toxicity and off-target effects, which must be carefully controlled for in experimental design.
Direcciones Futuras
There are several future directions for the use of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate in scientific research. One potential application is in the development of novel therapeutics for inflammatory and autoimmune diseases, as well as neurodegenerative disorders. The compound may also be useful in the study of the molecular mechanisms underlying synaptic plasticity and memory formation. Additionally, further research is needed to elucidate the potential side effects and toxicity of the compound, as well as its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate has been used extensively in scientific research as a tool to investigate the role of this compound in various physiological and pathological processes. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects in preclinical models of disease. The compound has also been used to study the mechanisms underlying memory and learning, as well as the regulation of synaptic plasticity in the brain.
Propiedades
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4O6/c1-31-15-6-8-16(9-7-15)32-21-20(29)18-11-10-17(12-19(18)34-22(21)24(26,27)28)33-23(30)13-2-4-14(25)5-3-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGQHZZYQRCGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4709278.png)
![2-cyano-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B4709292.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4709312.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-propoxyphenyl)acetamide](/img/structure/B4709316.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709323.png)



![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)


![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)
![5-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4709369.png)
![1-ethyl-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4709370.png)